molecular formula C17H17ClN4O2 B3910901 N-(2-chloro-5-nitrobenzylidene)-4-phenyl-1-piperazinamine CAS No. 303095-54-7

N-(2-chloro-5-nitrobenzylidene)-4-phenyl-1-piperazinamine

Cat. No.: B3910901
CAS No.: 303095-54-7
M. Wt: 344.8 g/mol
InChI Key: XTUDKEPBUGXXLZ-CPNJWEJPSA-N
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Description

N-(2-chloro-5-nitrobenzylidene)-4-phenyl-1-piperazinamine is an organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzylidene group attached to a piperazine ring, with additional chloro and nitro substituents on the benzylidene moiety. Its molecular formula is C17H16ClN3O2, and it is often studied for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-nitrobenzylidene)-4-phenyl-1-piperazinamine typically involves a condensation reaction between 2-chloro-5-nitrobenzaldehyde and 4-phenylpiperazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The process can be summarized as follows:

    Starting Materials: 2-chloro-5-nitrobenzaldehyde and 4-phenylpiperazine.

    Solvent: Ethanol or methanol.

    Reaction Conditions: Reflux for several hours.

    Product Isolation: The product is typically isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5-nitrobenzylidene)-4-phenyl-1-piperazinamine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The benzylidene moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: N-(2-amino-5-chlorobenzylidene)-4-phenyl-1-piperazinamine.

    Substitution: N-(2-substituted-5-nitrobenzylidene)-4-phenyl-1-piperazinamine.

    Oxidation: Corresponding carboxylic acids or other oxidized derivatives.

Scientific Research Applications

N-(2-chloro-5-nitrobenzylidene)-4-phenyl-1-piperazinamine has been explored in various scientific research areas:

    Chemistry: Studied for its reactivity and potential as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industry: Possible use in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-nitrobenzylidene)-4-phenyl-1-piperazinamine is not fully understood, but it is believed to interact with various molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The piperazine ring may also contribute to its binding affinity to certain biological targets.

Comparison with Similar Compounds

N-(2-chloro-5-nitrobenzylidene)-4-phenyl-1-piperazinamine can be compared with other similar compounds such as:

    N-(2-chloro-5-nitrobenzylidene)aniline: Similar structure but lacks the piperazine ring, which may affect its biological activity.

    N-(2-chloro-5-nitrobenzylidene)-4-methyl-1-piperazinamine: Similar structure with a methyl group instead of a phenyl group, which may influence its reactivity and biological properties.

    N-(2-chloro-5-nitrobenzylidene)-4-ethyl-1-piperazinamine: Similar structure with an ethyl group, potentially altering its physical and chemical properties.

These comparisons highlight the unique features of this compound, such as its specific substituents and the presence of the piperazine ring, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

(E)-1-(2-chloro-5-nitrophenyl)-N-(4-phenylpiperazin-1-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O2/c18-17-7-6-16(22(23)24)12-14(17)13-19-21-10-8-20(9-11-21)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUDKEPBUGXXLZ-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)N=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303095-54-7
Record name N-(2-CHLORO-5-NITROBENZYLIDENE)-4-PHENYL-1-PIPERAZINAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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